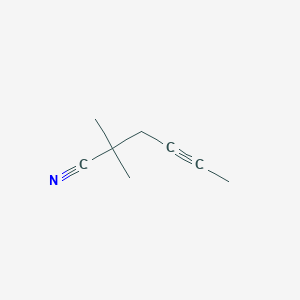
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid
Übersicht
Beschreibung
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.23 . It is available in solid form .
Molecular Structure Analysis
The molecular structure of 3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is characterized by a tetrahydrothiophene ring with two oxygen atoms attached, forming a dioxido group. This ring is attached to a propanoic acid group .Physical And Chemical Properties Analysis
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid is a solid substance . Its molecular weight is 192.23 .Wissenschaftliche Forschungsanwendungen
Analytical Methods for Quality Control
Research has emphasized the importance of developing analytical methods for the quality control of active pharmaceutical ingredients (APIs) derived from similar compounds, such as 3-Quinolin-4-one propanoic acids, due to their potential as antimicrobial drugs. Analytical techniques, including 13C NMR-spectroscopy, liquid chromatography-mass spectrometry (LC-MS/MS), UV-, and IR-spectroscopy, have been proposed for ensuring the quality of these APIs (Zubkov et al., 2016).
Synthesis and Structural Characterization
In the realm of organic chemistry, efforts have been made to synthesize and characterize structures related to "3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid". For instance, the synthesis and structural characterization of (1H-1,2,4-Triazol-1-yl) methyl 3-(2,4-dichlorophenyl) propanoate from triazol and dichlorophenyl propanoic acid have been detailed, showcasing advanced methodologies in creating complex molecules (Yan Shuang-hu, 2014).
Molecular Engineering for Solar Cell Applications
Furthermore, molecular engineering has utilized similar compounds for solar cell applications, where organic sensitizers with donor, electron-conducting, and anchoring groups were synthesized. These sensitizers, upon anchoring onto TiO2 film, demonstrated high efficiency in photon to current conversion, highlighting the potential of such compounds in renewable energy technologies (Sanghoon Kim et al., 2006).
Fluorescence Derivatisation of Amino Acids
Additionally, compounds structurally related to "3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid" have been investigated for fluorescence derivatization of amino acids. This research has led to the development of fluorescent derivatizing reagents, offering new techniques for biological assays and expanding the understanding of bioanalytical applications (V. Frade et al., 2007).
Eigenschaften
IUPAC Name |
3-(1,1-dioxothiolan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c8-7(9)4-3-6-2-1-5-12(6,10)11/h6H,1-5H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VACRNTLVZNQJDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(S(=O)(=O)C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1,1-Dioxidotetrahydrothiophen-2-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-amino-1-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethan-1-one](/img/structure/B1471291.png)









![2,7-Diazaspiro[3.5]nonan-1-one hydrochloride](/img/structure/B1471310.png)